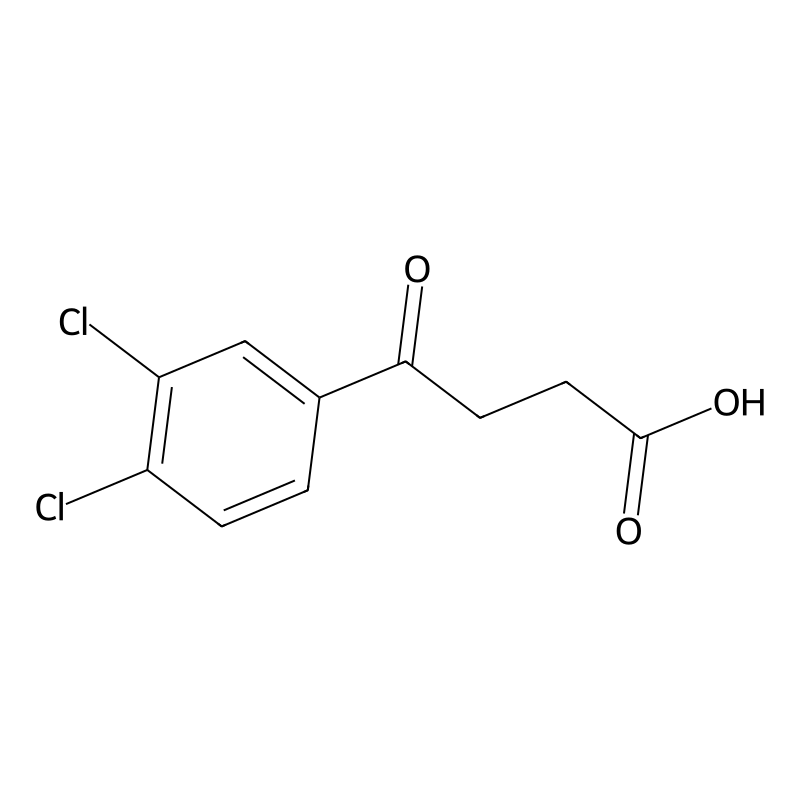

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

PCPA can be synthesized through various methods, with the most common approach involving the reaction of succinic anhydride and 3,4-dichlorobenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride [, ].

Applications:

PCPA finds application in several scientific research areas, including:

Asymmetric Synthesis

PCPA serves as a valuable chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reaction products stems from its two stereogenic centers. By covalently attaching a substrate molecule to one of these centers, followed by a reaction and subsequent removal of PCPA, the desired chiral product can be obtained with high enantioselectivity [].

Sulfonylation Agent

PCPA acts as a mild and efficient sulfonylating agent for carbonyl compounds and chiral chlorides. This property makes it useful in introducing a sulfonyl group (SO2R) into various organic molecules, enabling the study of structure-activity relationships and the development of new drugs or functional materials [].

Organic Solvent

PCPA exhibits solvent properties and can be used in certain research applications, particularly when studying the solubility or reactivity of other compounds [].

Limitations:

- Toxicity: It is crucial to note that PCPA exhibits moderate to high toxicity and can cause skin irritation, eye damage, and other health hazards. Therefore, handling and disposal of PCPA should be conducted with appropriate safety measures and in accordance with relevant regulations [].

Future Directions:

Research on PCPA continues to explore its potential in various scientific fields. Ongoing studies aim to:

- Develop new and improved methods for its asymmetric synthesis to enhance its accessibility and chiral purity.

- Investigate its applicability in diverse organic transformations beyond sulfonylation.

- Explore its potential as a building block in the synthesis of novel bioactive molecules or functional materials.

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a chemical compound characterized by the molecular formula C16H11Cl3O3 and a molecular weight of 357.61 g/mol. It features a unique structure that includes a 4-oxobutanoic acid moiety substituted with a dichlorophenyl group. This compound is also known by various synonyms, including 2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and benzenebutanoic acid, 3,4-dichloro-α-(4-chlorophenyl)-γ-oxo- .

Due to limited research on this specific compound, data on its toxicity, flammability, and reactivity is not available. However, the presence of chlorine atoms suggests a degree of caution when handling the compound, as chlorinated organic molecules can have various health risks []. Standard laboratory safety practices for handling unknown organic compounds should be followed.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Reduction: Reduction of the ketone group to alcohols using reducing agents such as lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives and analogs that may exhibit different biological activities or improved properties.

Research indicates that 4-(3,4-dichlorophenyl)-4-oxobutanoic acid exhibits significant biological activity, particularly as an inhibitor of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway of tryptophan metabolism, which is linked to neuroprotection and potential treatment strategies for neurological disorders. In vitro studies have shown that derivatives of this compound can effectively inhibit this enzyme, suggesting therapeutic potential .

Several synthetic routes have been developed to produce 4-(3,4-dichlorophenyl)-4-oxobutanoic acid:

- Condensation Reactions: The compound can be synthesized through the condensation of appropriate aldehydes or ketones with malonic acid derivatives.

- Oxidative Methods: Oxidation of corresponding alcohols or aldehydes using oxidizing agents can yield the desired product.

- Multi-step Synthesis: A more complex synthesis may involve several steps including functional group transformations and protection-deprotection strategies to achieve the final structure .

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential anti-inflammatory and neuroprotective properties. Additionally, due to its structural characteristics, it may find applications in developing new materials or coatings with specific chemical resistance properties .

Interaction studies have focused on the compound's ability to inhibit kynurenine 3-hydroxylase, which is implicated in excitotoxicity associated with various neurological conditions. The structure-activity relationship (SAR) studies have highlighted how modifications to the compound can enhance its inhibitory effects. These findings are significant for developing targeted therapies for conditions such as neurodegenerative diseases .

Several compounds share structural similarities with 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | C13H10Cl2O3 | Contains a heptanoic backbone; potential anti-inflammatory properties. |

| 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid | C12H9Cl2O3 | Features a hexanoic chain; studied for its biological activity against various enzymes. |

| 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | C14H12Cl2O3 | Octanoic backbone; explored for its role in drug design and synthesis. |

| 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | C11H8Cl2O3 | Valeric structure; investigated for its interactions with biological targets. |

These compounds differ primarily in their carbon chain length and functional groups but share the dichlorophenyl substitution that may contribute to their bioactivity .

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, designated by the Chemical Abstracts Service number 50597-19-8, represents a well-characterized organic compound with the molecular formula C₁₀H₈Cl₂O₃ and a molecular weight of 247.07 g/mol. The compound's systematic IUPAC nomenclature follows standard organic chemistry conventions, clearly indicating the positioning of functional groups within its molecular framework. Alternative nomenclature systems recognize this compound through various synonyms, including 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, 3,4-dichloro-γ-oxobenzenebutanoic acid, and benzenebutanoic acid, 3,4-dichloro-γ-oxo-. The European Community number 804-875-7 provides additional regulatory identification, while database entries such as ChEMBL99463 and DSSTox Substance ID DTXSID60302592 facilitate cross-referencing across chemical databases.

The compound's structural elucidation reveals a characteristic ketoacid framework, where the 3,4-dichlorophenyl substituent is positioned at the 4-carbon of the butanoic acid chain, with a ketone functionality at the same carbon. This structural arrangement confers specific physicochemical properties that influence both its synthetic accessibility and biological activity profile. The InChI identifier InChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) provides a standardized computational representation, while the InChIKey DPCXOOJTAKKWIC-UHFFFAOYSA-N enables efficient database searching and compound identification. The canonical SMILES notation C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl offers a linear representation suitable for computational chemistry applications and structure-activity relationship studies.

Historical Development and Discovery

The historical development of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid traces back to systematic investigations of dichlorophenyl-substituted carboxylic acid derivatives in pharmaceutical research programs focused on developing novel therapeutic agents. The compound's initial synthesis and characterization were documented in the context of structure-activity relationship studies examining the biological activities of substituted phenylbutanoic acid derivatives. Early research efforts concentrated on exploring the synthetic accessibility of dichlorophenyl ketoacids through established organic synthetic methodologies, particularly those involving Friedel-Crafts acylation reactions and related transformations.

The compound's entry into chemical databases occurred during the mid-to-late 20th century, coinciding with expanded efforts in medicinal chemistry to systematically explore halogenated aromatic compounds for pharmaceutical applications. The documentation of its creation date as March 26, 2005, in PubChem reflects the formal registration of its chemical structure and associated metadata in major chemical databases. Subsequent modifications to its database entries, including the most recent update on May 10, 2025, indicate ongoing research interest and continued refinement of its physicochemical and biological property data.

The compound's recognition as a bioactive molecule emerged through screening programs investigating kynurenine pathway inhibitors, where it demonstrated significant activity against kynurenine 3-hydroxylase, a key enzyme in tryptophan degradation pathways. This discovery positioned 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid within the broader context of neurodegenerative disease research, where modulation of kynurenine metabolism represents a promising therapeutic strategy.

Significance in Organic and Medicinal Chemistry

The significance of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid in organic chemistry stems from its role as both a synthetic intermediate and a bioactive compound exhibiting well-defined structure-activity relationships. In synthetic organic chemistry, the compound serves as a valuable building block for constructing more complex molecular architectures, particularly those requiring dichlorophenyl substitution patterns. Its ketoacid functionality provides multiple reactive sites for further chemical transformations, including reduction, alkylation, and condensation reactions that enable the synthesis of diverse chemical libraries for biological screening programs.

From a medicinal chemistry perspective, 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid has emerged as a lead compound in the development of kynurenine 3-hydroxylase inhibitors for treating neurodegenerative diseases. The enzyme kynurenine 3-hydroxylase represents a critical target in the kynurenine pathway of tryptophan degradation, where its inhibition may provide neuroprotective effects against excitotoxic damage associated with conditions such as Huntington's chorea and Alzheimer's disease. Structure-activity relationship studies have demonstrated that the 3,4-dichlorophenyl substitution pattern contributes significantly to the compound's inhibitory potency, with modifications to this moiety resulting in altered biological activity profiles.

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid represents a complex organic compound characterized by its distinctive molecular architecture and functional group arrangement [1] [5]. The compound possesses the molecular formula C₁₀H₈Cl₂O₃ with a molecular weight of 247.08 grams per mole [1] [5] [8]. The International Union of Pure and Applied Chemistry name for this compound is 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, reflecting its systematic structural organization [1] [5].

The molecular structure consists of a four-carbon butanoic acid backbone that serves as the primary chain, with a carboxylic acid functional group (-COOH) at the terminal position [1] [4]. At the fourth carbon position, a ketone functional group (C=O) is present, creating an oxo substitution that significantly influences the compound's chemical behavior [1] [4]. The dichlorophenyl moiety represents a benzene ring bearing two chlorine substituents at the 3,4-positions, which is attached to the ketone carbon [1] [5].

The Simplified Molecular Input Line Entry System representation is expressed as C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl, providing a linear notation of the molecular connectivity [4] [15]. The International Chemical Identifier key is DPCXOOJTAKKWIC-UHFFFAOYSA-N, serving as a unique molecular identifier [1] [4] [5].

The compound contains several key functional groups that determine its chemical properties and reactivity patterns [1] . The carboxylic acid group contributes acidic properties and enables participation in acid-base reactions, esterification, and amidation processes . The ketone functionality introduces electrophilic character at the carbonyl carbon, making it susceptible to nucleophilic attack . The dichlorophenyl ring system provides aromatic stability while the electron-withdrawing chlorine atoms influence the electronic distribution throughout the molecule [1] [5].

Spectroscopic properties

Infrared spectral characteristics

The infrared spectroscopic analysis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid reveals characteristic absorption bands that correspond to its functional groups [12] [13]. The most prominent absorption features occur in the carbonyl stretching region, where the ketone C=O group exhibits a strong absorption band at approximately 1700 cm⁻¹ [12]. This frequency is characteristic of aromatic ketones and reflects the conjugation between the carbonyl group and the adjacent aromatic ring system [12].

The carboxylic acid functional group manifests through multiple absorption bands in the infrared spectrum [13]. The carboxylic acid C=O stretch appears as an intense band near 1680-1720 cm⁻¹, often overlapping with the ketone absorption [13]. The broad O-H stretch of the carboxylic acid group spans the region from 2500 to 3000 cm⁻¹, appearing as a characteristic broad absorption that distinguishes carboxylic acids from other hydroxyl-containing compounds [13].

Aromatic C-H stretching vibrations occur in the region around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear slightly lower in frequency [12] [13]. The aromatic C=C stretching modes are observed in the fingerprint region between 1400-1600 cm⁻¹, providing information about the benzene ring structure [12] [13]. The C-Cl stretching vibrations, characteristic of the dichlorophenyl substituent, appear in the lower frequency region between 750-580 cm⁻¹ [13].

Nuclear magnetic resonance spectral data

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-(3,4-dichlorophenyl)-4-oxobutanoic acid through analysis of both proton and carbon environments [17] [18] [19]. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns that reflect the molecular environment of each hydrogen atom [17] [18].

The aromatic protons of the dichlorophenyl ring appear in the characteristic aromatic region between 7.0-8.0 parts per million [17] [24]. The specific substitution pattern of the 3,4-dichlorophenyl group produces a characteristic splitting pattern, with the proton ortho to both chlorine atoms appearing as a doublet, while the remaining aromatic protons exhibit complex multipicity due to coupling interactions [17] [24].

The methylene protons of the butanoic acid chain display chemical shifts that reflect their proximity to the electron-withdrawing carbonyl groups [17] [18]. The methylene group adjacent to the ketone (position 3) appears at approximately 2.6-2.8 parts per million, while the methylene group adjacent to the carboxylic acid (position 2) resonates around 2.5-2.7 parts per million [17] [24]. The carboxylic acid proton typically appears as a broad singlet around 12 parts per million, though this signal may be exchange-broadened depending on experimental conditions [17] [18].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [17] [18] [19]. The carbonyl carbons appear at characteristic downfield positions, with the ketone carbon resonating around 195-200 parts per million and the carboxylic acid carbon around 175-180 parts per million [17] [18]. The aromatic carbons span the region from 120-140 parts per million, with the chlorine-substituted carbons appearing further downfield due to the electronegative chlorine atoms [17] [18].

Mass spectrometric analysis

Mass spectrometric analysis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid provides molecular weight confirmation and fragmentation pattern information [4] [20] [22]. The molecular ion peak appears at mass-to-charge ratio 247, corresponding to the molecular weight of the compound [4] [20] [22]. Under electrospray ionization conditions, the compound can be detected in both positive and negative ion modes [4] [22].

In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at mass-to-charge ratio 246 [4] [22] [24]. Additional adduct ions may be observed, including formate adducts [M+HCOO]⁻ at mass-to-charge ratio 291 and acetate adducts [M+CH₃COO]⁻ at mass-to-charge ratio 305 [4] [22]. In positive ion mode, protonated molecular ions [M+H]⁺ at mass-to-charge ratio 248 and sodium adducts [M+Na]⁺ at mass-to-charge ratio 270 are commonly observed [4] [22].

The fragmentation pattern provides structural information about the compound [20] [22] [24]. Common fragment ions include loss of the carboxylic acid group (loss of 45 mass units corresponding to COOH), loss of carbon monoxide from the ketone (loss of 28 mass units), and formation of the dichlorophenyl cation through cleavage of the ketone bond [20] [22]. The presence of two chlorine atoms creates characteristic isotope patterns that aid in compound identification [20] [22].

Physical constants and parameters

The physical constants of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid have been determined through experimental measurements and theoretical calculations [7] [8] [25] [26]. The compound exists as a solid at room temperature with a characteristic crystalline appearance [7] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 247.08 g/mol | [1] [5] [8] |

| Melting Point | 166-167°C | [7] [8] |

| Boiling Point | 447.1±40.0°C (predicted) | [7] [8] |

| Density | 1.432±0.06 g/cm³ (predicted) | [7] [8] |

| Storage Conditions | Dry, room temperature | [8] |

The melting point of 166-167°C indicates relatively strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group and dipole-dipole interactions [7] [8]. The predicted boiling point of 447.1°C reflects the molecular weight and intermolecular interactions present in the compound [7] [8]. The calculated density of 1.432 g/cm³ is consistent with the presence of chlorine atoms, which contribute to the overall molecular density [8].

Solubility characteristics indicate that the compound exhibits limited water solubility due to the hydrophobic dichlorophenyl moiety, while showing enhanced solubility in organic solvents such as ethanol, dimethyl sulfoxide, and acetone [8]. The compound should be stored under dry conditions at room temperature to prevent hydrolysis and maintain stability [8].

Chemical reactivity profile

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid exhibits diverse chemical reactivity patterns due to the presence of multiple reactive functional groups [31]. The compound can participate in various chemical transformations that modify either the carbonyl functionalities or the aromatic ring system .

The ketone functional group serves as an electrophilic center susceptible to nucleophilic attack [39]. Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone to the corresponding secondary alcohol, yielding 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid [31]. The stereochemistry of such reductions typically produces racemic mixtures due to the lack of facial selectivity in the absence of chiral catalysts [31] [39].

The carboxylic acid group enables participation in typical carboxylic acid reactions . Esterification reactions with alcohols under acidic conditions produce the corresponding esters, while amidation reactions with amines yield amide derivatives . The acidity of the carboxylic acid group (predicted pKa around 3.5) allows for salt formation with bases [26].

Oxidation reactions can affect the aromatic ring system or the aliphatic chain . Strong oxidizing agents such as potassium permanganate may cause ring opening or side chain oxidation, while milder oxidants typically leave the aromatic system intact . The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing nature of the chlorine atoms deactivates the ring toward such processes .

The compound can also participate in condensation reactions involving the active methylene groups adjacent to the carbonyl functionalities [9] [33]. These positions exhibit enhanced acidity due to the stabilization of the resulting enolate ions by the adjacent carbonyl groups [33] [34]. Such reactivity enables aldol-type condensations and other carbon-carbon bond forming reactions [33] [34].

Stereochemical considerations

The stereochemical aspects of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid are primarily related to the ketone functional group and potential for creating chiral centers through chemical transformations [32] [38] [39]. The compound itself does not possess any chiral centers in its ground state configuration, as all carbon atoms maintain either sp² or sp³ hybridization with symmetric substituent patterns [38] [41].

The ketone carbon represents a prochiral center that can be converted to a chiral center through appropriate chemical modifications [38] [41]. The carbonyl group exhibits planar geometry with bond angles of approximately 120°, making both faces of the ketone equally accessible for nucleophilic attack in the absence of directing effects [39] [42]. This geometric arrangement results in the formation of racemic mixtures when the ketone undergoes reduction or other nucleophilic addition reactions [39] [42].

The concept of facial selectivity becomes important when considering potential asymmetric transformations of this compound [32] [34] [38]. The Re and Si faces of the ketone can be distinguished in three-dimensional space, and appropriate chiral catalysts or reagents could potentially induce enantioselective reactions [32] [34] [38]. Enzymatic transformations have been demonstrated for similar α-keto acid substrates, where specific methyltransferases can achieve high enantioselectivity in α-methylation reactions [34].

The stereochemical outcome of reactions involving the active methylene positions (α to the carbonyl groups) also merits consideration [32] [34]. These positions can undergo enolization to form planar enolate intermediates, and subsequent alkylation or other electrophilic substitution reactions can create new chiral centers [32] [34]. The stereochemical control in such processes depends on the reaction conditions and the presence of chiral auxiliaries or catalysts [32] [34].